molecular formula C20H19N3O3S B5163576 N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 5797-20-6

N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5163576
CAS No.: 5797-20-6
M. Wt: 381.4 g/mol
InChI Key: JEKUPALYKLLNGT-UHFFFAOYSA-N
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Description

N-(4-{[(4-Anilinophenyl)amino]sulfonyl}phenyl)acetamide (CAS: 5797-20-6) is a sulfonamide derivative featuring an acetamide group linked to a phenyl ring via a sulfonyl bridge, which is further substituted with a 4-anilinophenyl moiety. Its molecular formula is C₂₀H₁₉N₃O₃S (molecular weight: 381.4 g/mol) .

Properties

IUPAC Name

N-[4-[(4-anilinophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-15(24)21-17-11-13-20(14-12-17)27(25,26)23-19-9-7-18(8-10-19)22-16-5-3-2-4-6-16/h2-14,22-23H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKUPALYKLLNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386697
Record name ZINC03991817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5797-20-6
Record name ZINC03991817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminophenyl sulfone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aniline compounds .

Scientific Research Applications

N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following table summarizes key analogs and their pharmacological profiles:

Compound Name Substituent on Sulfonamide Biological Activity Key Findings
N-(4-{[(4-Anilinophenyl)amino]sulfonyl}phenyl)acetamide (Target Compound) 4-Anilinophenyl Under investigation Structural basis for receptor binding due to aromatic and hydrogen-bonding groups .
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl Analgesic Superior analgesic activity compared to paracetamol in inflammatory pain models .
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) Diethylamino Anti-hypernociceptive Effective in reducing inflammatory pain, likely via COX-2 inhibition .
N4-Acetylsulfamethazine (Compound 5) 4,6-Dimethyl-2-pyrimidinyl Antitubercular Targets bacterial dihydropteroate synthase (DHPS) with IC₅₀ = 22.58 µM .
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chlorophenyl Antibacterial (hypothesized) Enhanced electronegativity may improve bacterial enzyme binding .
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide 4-Methoxybenzyl Not reported Increased lipophilicity (logP ~2.8) may enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 35 Compound 5
Molecular Weight 381.4 342.4 256.3
logP ~3.1 (predicted) ~2.5 ~1.8
Solubility (mg/mL) <0.1 (aqueous) 0.3 (PBS buffer) 0.5 (ethanol)
Melting Point Not reported 142°C 224°C (decomp.)
  • logP Trends : Bulkier hydrophobic groups (e.g., 4-methoxybenzyl in ) increase logP, while polar groups (e.g., piperazinyl) reduce it.
  • Stability : Chlorinated derivatives (e.g., ) exhibit photostability issues, whereas methoxy groups () may enhance stability.

Biological Activity

N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, also known by its CAS number 5797-20-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 381.4 g/mol
  • Structure : The compound features a biphenyl structure connected by an amino group and an acetamide group, which influences its reactivity and interactions with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against a range of pathogens.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

  • Bacterial Strains : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : The compound also demonstrates antifungal activity against species like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors within microbial cells. The presence of the sulfonamide group is believed to play a crucial role in its interaction with bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound revealed that modifications to the acetamide group can enhance antibacterial activity. The research utilized a series of synthesized derivatives tested against multiple bacterial strains, demonstrating that certain modifications led to improved potency and reduced minimum inhibitory concentrations (MIC).

Compound DerivativeMIC (µg/mL)Bacterial Strain
Original Compound32E. coli
Derivative A16S. aureus
Derivative B8C. albicans

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound, where it was tested against various fungal pathogens. The results indicated that this compound exhibited significant antifungal activity, particularly in inhibiting the growth of Candida species at lower concentrations compared to standard antifungal agents .

Q & A

Q. What are the established synthetic routes for N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with sulfonamide bond formation between 4-anilinophenylamine and sulfonyl chloride derivatives, followed by acetamide group incorporation via nucleophilic acyl substitution. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 0–5°C for sulfonation ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Triethylamine or DMAP for acid scavenging . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How is structural integrity confirmed for this compound, and what spectroscopic methods are most reliable?

A combination of NMR (¹H/¹³C for backbone confirmation), IR (sulfonamide S=O stretches at ~1350 cm⁻¹), and HPLC-MS (for purity >99%) is recommended . For crystallinity, X-ray diffraction resolves substituent orientations on the phenyl rings .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Anticancer : NCI-60 cell line panel for cytotoxicity profiling .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from differences in:

  • Assay conditions : pH, serum content, or incubation time .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data normalization : Apply stringent statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What strategies improve the compound’s aqueous solubility and stability for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide moiety .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
  • pH adjustment : Buffered formulations (pH 7.4) prevent sulfonamide hydrolysis .

Q. How can computational methods elucidate its mechanism of action?

  • Molecular docking : Prioritize targets (e.g., tubulin, topoisomerases) using AutoDock Vina .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR models : Correlate substituent electronegativity with activity (e.g., meta-chloro groups enhance cytotoxicity) .

Q. What structural modifications enhance selectivity against drug-resistant cancer cells?

  • Bioisosteric replacement : Swap the sulfonamide with a sulfonic ester to evade efflux pumps .
  • Heterocyclic additions : Introduce pyrimidine or quinazoline rings to exploit kinase ATP pockets .
  • Hybridization : Conjugate with known chemosensitizers (e.g., verapamil analogues) .

Q. How do researchers address stability challenges during long-term storage?

  • Lyophilization : Store as a freeze-dried powder under argon at -80°C .
  • Light protection : Use amber vials to prevent photodegradation of the anilinophenyl group .
  • HPLC monitoring : Quarterly purity checks with C18 columns (retention time ~8.2 min) .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for non-biological applications, such as materials science?

  • Polymer synthesis : Sulfonamide groups act as crosslinkers in thermostable resins .
  • Sensor development : Functionalize gold nanoparticles for heavy metal detection via sulfhydryl interactions .

Q. What methodologies optimize SAR studies for derivative libraries?

  • Parallel synthesis : Use robotic liquid handlers for high-throughput amide couplings .
  • Fragment-based screening : Identify critical pharmacophores (e.g., sulfonamide spacing) via X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.